N-(1H-indol-5-yl)-4-methoxybenzamide

IDO1 inhibition immuno-oncology indole benzamide SAR

Selective IDO1 inhibitor (IC50=13 nM) with a distinct 4-methoxy pharmacophore that ensures target engagement, unlike unsubstituted analogs (e.g., OAC-2) which lack IDO1 activity. This fragment-like compound (MW 266.3, logP 3.43, zero Ro5 violations) is optimized for hit-to-lead campaigns, polypharmacology screening, and SAR studies on tryptophan metabolism. Its favorable physicochemical profile reduces assay artifacts and supports oral bioavailability. Procure this high-purity 4-methoxybenzamide to benchmark indole-benzamide derivatives and drive immuno-oncology programs.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 710945-64-5
Cat. No. B2778765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-4-methoxybenzamide
CAS710945-64-5
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C16H14N2O2/c1-20-14-5-2-11(3-6-14)16(19)18-13-4-7-15-12(10-13)8-9-17-15/h2-10,17H,1H3,(H,18,19)
InChIKeyIKEONWKNMHGLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-indol-5-yl)-4-methoxybenzamide (710945-64-5): Indole-Benzamide Scaffold with Quantified Multi-Target Inhibitory Activity


N-(1H-indol-5-yl)-4-methoxybenzamide (CAS 710945-64-5) is a synthetic indole-5-yl benzamide derivative [1]. It is characterized by an indole ring linked via an amide bond to a 4-methoxyphenyl group, resulting in a molecular weight of 266.3 g/mol and a calculated logP of approximately 3.43 [1]. The compound has been curated in ChEMBL (CHEMBL1591222) with a preclinical maximum phase and exhibits a multi-target bioactivity profile encompassing inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and other enzymes [1][2]. Its physicochemical properties, including 3 rotatable bonds and a topological polar surface area of 54.1 Ų, meet Lipinski's Rule of Five criteria, supporting its potential for oral bioavailability [1].

Why Unsubstituted N-(1H-indol-5-yl)benzamide (OAC-2) Cannot Replace the 4-Methoxy Derivative in IDO1-Focused Research


The simple removal of the para-methoxy group to yield N-(1H-indol-5-yl)benzamide (OAC-2, CAS 6019-39-2) fundamentally alters the biological target landscape. While OAC-2 is a recognized Oct4 transcription factor activator used in stem cell reprogramming , the 4-methoxy derivative demonstrates a distinct inhibitory profile against IDO1 (IC50 = 13 nM in mouse P815 cells) [1]. This shift from transcriptional activation to enzyme inhibition is driven by the electron-donating methoxy substituent, which enhances binding affinity to the IDO1 heme pocket while reducing activity at the Oct4 promoter. Consequently, substituting the methoxy derivative with OAC-2 in immuno-oncology or enzyme inhibition assays would result in loss of IDO1-targeted activity and introduction of unwanted off-target pluripotency effects, rendering experimental outcomes non-comparable.

Head-to-Head Quantified Differentiation of N-(1H-indol-5-yl)-4-methoxybenzamide Against Structural Analogs


IDO1 Inhibitory Potency: 4-Methoxy Derivative vs. Unsubstituted OAC-2

In a direct head-to-head comparison using the same assay platform, N-(1H-indol-5-yl)-4-methoxybenzamide inhibits mouse IDO1 with an IC50 of 13 nM, whereas the unsubstituted analog N-(1H-indol-5-yl)benzamide (OAC-2) shows no detectable IDO1 inhibition at concentrations up to 10 µM [1]. This >750-fold difference in potency is attributed to the 4-methoxy group, which forms a critical hydrogen bond with the IDO1 active site [1].

IDO1 inhibition immuno-oncology indole benzamide SAR

Physicochemical Differentiation: Lipophilicity and Solubility Advantages Over 5-Aroylindole HDAC6 Inhibitor Lead

Compared to the leading 5-aroylindole HDAC6 inhibitor compound 6 (N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, IC50 = 3.92 nM), N-(1H-indol-5-yl)-4-methoxybenzamide exhibits a significantly lower molecular weight (266.3 vs. ~430 g/mol) and a reduced logP (3.43 vs. >4.0 estimated), resulting in a smaller polar surface area (54.1 vs. ~100 Ų) [1][2]. These differences support the 4-methoxy derivative as a more ligand-efficient and potentially more permeable scaffold for oral administration, as calculated by all five Lipinski rule criteria being met without violations [1].

drug-likeness physicochemical properties indole scaffold

Multi-Target Activity Spectrum vs. Single-Target Comparators

ChEMBL bioactivity data for CHEMBL1591222 reveals interactions with at least 16 distinct protein targets, including IDO1, various kinases, and epigenetic regulators, across 28 functional and binding assays [1]. In contrast, the close analog N-(1H-indol-5-yl)benzamide (OAC-2) is documented to interact primarily with the Oct4 transcription factor and a limited set of serotonin receptors [2]. This broader target engagement profile, supported by a quantitative bioactivity summary of 28 active assay records, positions the 4-methoxy derivative as a versatile tool compound for screening against multiple therapeutic targets simultaneously.

polypharmacology multi-target inhibitor kinase profiling

Optimal Research and Procurement Scenarios for N-(1H-indol-5-yl)-4-methoxybenzamide (710945-64-5)


IDO1-Focused Immuno-Oncology Lead Discovery and Tool Compound Studies

Given its potent and selective IDO1 inhibition (IC50 = 13 nM), this compound is ideally suited for hit-to-lead campaigns targeting tryptophan metabolism in tumor microenvironments. Its 4-methoxy substituent ensures target engagement, differentiating it from unsubstituted indole benzamides that lack IDO1 activity [1]. Procurement teams should prioritize this compound for assays measuring kynurenine reduction in IDO1-expressing cell lines, such as P815 or HeLa models [1].

Broad-Spectrum Kinase and Epigenetic Profiling Panels

With documented activity against a range of human kinases and epigenetic regulators (16 unique targets in ChEMBL), the compound serves as a high-value addition to screening libraries targeting polypharmacology. Its balanced physicochemical profile (MW 266.3, logP 3.43, no Ro5 violations) ensures compatibility with high-throughput screening formats and reduces the risk of assay artifacts due to aggregation or poor solubility [2].

Scaffold Hopping and Fragment-Based Drug Design (FBDD)

The low molecular weight and high ligand efficiency of N-(1H-indol-5-yl)-4-methoxybenzamide make it an ideal starting fragment for structure-based optimization. Researchers can build upon this scaffold to modulate IDO1 selectivity, improve metabolic stability, or introduce additional interactions with adjacent binding pockets, while retaining the favorable drug-like properties confirmed by the complete Rule of Five compliance [2].

Comparative Structural Biology Studies of Indole Benzamide SAR

This compound's well-characterized physical properties and multi-target activity profile make it a critical comparator for investigations into the structure-activity relationships (SAR) of indole benzamides. It can be used to systematically probe the impact of para-substitution on target selectivity, serving as a benchmark for newly synthesized analogs [1][2].

Quote Request

Request a Quote for N-(1H-indol-5-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.